molecular formula C14H20N2O3S B5043923 2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol

2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol

Cat. No.: B5043923
M. Wt: 296.39 g/mol
InChI Key: ONGFEVKVXXKZIM-UHFFFAOYSA-N
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Description

2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol is a complex organic compound that features a piperidine ring, a nitrophenyl group, and a sulfanyl-ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a phenyl ring followed by the introduction of a piperidine moiety. The final step often involves the addition of a sulfanyl-ethanol group under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization steps. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Conditions often involve strong nucleophiles and polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring may interact with receptors or enzymes. The sulfanyl-ethanol moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride
  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • 2-(4-Methyl-1-piperidinyl)ethanamine

Uniqueness

2-{[5-(4-Methylpiperidin-1-yl)-2-nitrophenyl]sulfanyl}ethanol is unique due to its combination of a nitrophenyl group, a piperidine ring, and a sulfanyl-ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-(4-methylpiperidin-1-yl)-2-nitrophenyl]sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11-4-6-15(7-5-11)12-2-3-13(16(18)19)14(10-12)20-9-8-17/h2-3,10-11,17H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGFEVKVXXKZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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